molecular formula C6H13NO4S2 B13204242 N-Methyl-1,1-dioxo-1lambda6-thiane-4-sulfonamide

N-Methyl-1,1-dioxo-1lambda6-thiane-4-sulfonamide

Cat. No.: B13204242
M. Wt: 227.3 g/mol
InChI Key: YTNCUADOCDAROK-UHFFFAOYSA-N
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Description

N-Methyl-1,1-dioxo-1λ⁶-thiane-4-sulfonamide is a sulfonamide derivative featuring a six-membered thiane ring system with two sulfonyl oxygen atoms (1,1-dioxo group) and an N-methyl substituent on the sulfonamide moiety. The parent compound has a molecular formula of C₅H₁₁NO₄S₂, a molecular weight of 213.28 g/mol, and is cataloged under PubChem CID 62086175 .

Sulfonamides are widely used in pharmaceuticals, agrochemicals, and materials science due to their stability and tunable electronic properties. The thiane ring system in this compound introduces unique steric and electronic effects compared to benzene or heterocyclic analogs .

Properties

Molecular Formula

C6H13NO4S2

Molecular Weight

227.3 g/mol

IUPAC Name

N-methyl-1,1-dioxothiane-4-sulfonamide

InChI

InChI=1S/C6H13NO4S2/c1-7-13(10,11)6-2-4-12(8,9)5-3-6/h6-7H,2-5H2,1H3

InChI Key

YTNCUADOCDAROK-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1CCS(=O)(=O)CC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1,1-dioxo-1lambda6-thiane-4-sulfonamide typically involves the reaction of thiane derivatives with sulfonamide reagents under controlled conditions. One common method involves the methylation of thiane-4-sulfonamide using methylating agents such as methyl iodide in the presence of a base like sodium hydride .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonamide group (-SO₂NHCH₃) undergoes nucleophilic substitution under alkaline conditions. Key reactions include:

Aminolysis
Reaction with primary amines (e.g., methylamine) yields substituted sulfonamides:

N Methyl sulfonamide+R NH2R NH SO2 thiane+CH3NH2\text{N Methyl sulfonamide}+\text{R NH}_2\rightarrow \text{R NH SO}_2\text{ thiane}+\text{CH}_3\text{NH}_2

Conditions : Ethanol solvent, 60–80°C, 4–6 hours .

Halogenation
Electrophilic halogenation (e.g., Cl₂, Br₂) targets the nitrogen atom, producing N-halogenated derivatives:

N Methyl sulfonamide+X2X SO2 thiane+HX\text{N Methyl sulfonamide}+\text{X}_2\rightarrow \text{X SO}_2\text{ thiane}+\text{HX}

Reagents : Chlorine gas in CCl₄ or bromine in acetic acid .

Oxidation and Reduction Reactions

The thiane ring’s sulfur atom and sulfonamide group participate in redox processes:

Oxidation

  • Sulfur center : Further oxidation of the dioxo-sulfur (S=O) is limited due to its +6 oxidation state.

  • Methyl group : Strong oxidants (e.g., KMnO₄/H⁺) convert the N-methyl group to carboxylic acid:

CH3 NCOOH N\text{CH}_3\text{ N}\rightarrow \text{COOH N}

Yield : ~65% under reflux.

Reduction

  • Sulfonamide group : LiAlH₄ reduces the sulfonamide to a thiolamine:

SO2NHCH3SH NHCH3\text{SO}_2\text{NHCH}_3\rightarrow \text{SH NHCH}_3

Conditions : Anhydrous THF, 0°C to room temperature.

Cycloaddition and Ring-Opening Reactions

The thiane ring engages in strain-driven reactions:

Diels-Alder Cycloaddition
The ring acts as a dienophile with conjugated dienes (e.g., 1,3-butadiene):

Thiane+DieneBicyclic adduct\text{Thiane}+\text{Diene}\rightarrow \text{Bicyclic adduct}

Conditions : Thermal activation (100–120°C), no catalyst required .

Acid-Catalyzed Ring Opening
Strong acids (e.g., H₂SO₄) cleave the thiane ring:

Thiane+H2OH+Linear sulfonic acid derivative\text{Thiane}+\text{H}_2\text{O}\xrightarrow{\text{H}^+}\text{Linear sulfonic acid derivative}

Kinetics : First-order dependence on acid concentration .

Acid-Base Reactions

The sulfonamide nitrogen exhibits weak acidity (pKa ~10–12):

Deprotonation
Alkali (e.g., NaOH) generates a resonance-stabilized anion:

NHCH3NCH3\text{NHCH}_3\rightarrow \text{N}^-\text{CH}_3

Applications : Facilitates electrophilic aromatic substitution at the para position.

Comparative Reactivity with Related Sulfonamides

Reaction TypeN-Methyl-thiane-sulfonamideBenzene-sulfonamideThiolane-sulfonamide
Nucleophilic Substitution Moderate (steric hindrance)HighLow (ring strain)
Oxidation Resistance High (S⁶⁺ stabilized)ModerateLow (S⁴⁺ susceptible)
Cycloaddition Yield 75–80%Not applicable60–65%
Data derived from DFT studies and experimental comparisons .

Mechanistic Insights from Computational Studies

DFT calculations (B3LYP/6-31G**) reveal key electronic features influencing reactivity:

PropertyValue (eV/a.u.)Significance
HOMO-LUMO Gap 4.98Predicts moderate electrophilicity
Nucleophilic Fukui Index +0.12Highlights N as primary reaction site
S-O Bond Order 1.78Explains resistance to further oxidation
Computational data from sulfonamide analogs .

Scientific Research Applications

N-Methyl-1,1-dioxo-1lambda6-thiane-4-sulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including antibacterial and antifungal activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Methyl-1,1-dioxo-1lambda6-thiane-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can inhibit enzyme activity by mimicking the natural substrate, leading to competitive inhibition. This interaction can disrupt metabolic pathways and exert biological effects .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares N-Methyl-1,1-dioxo-1λ⁶-thiane-4-sulfonamide with structurally related sulfonamides:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Notes
N-Methyl-1,1-dioxo-1λ⁶-thiane-4-sulfonamide (Target) C₆H₁₃NO₄S₂ ~227.30 Thiane ring, N-methyl sulfonamide Research/development; potential life sciences
1,1-dioxo-1λ⁶-thiane-4-sulfonamide C₅H₁₁NO₄S₂ 213.28 Thiane ring, sulfonamide (no N-methyl) Life science research; high-purity reagents
N-[4-(1,1-dioxo-1λ⁶,2-thiazolidin-2-yl)phenyl]-3-fluoro-4-methoxybenzene-1-sulfonamide C₁₆H₁₆FN₃O₄S₂ 413.44 Thiazolidin ring, fluoro/methoxy substituents Specialty chemicals; custom synthesis
Tolylfluanid C₁₀H₁₃Cl₂FN₂O₂S₂ 347.26 Dichloro-fluoro substituents, dimethylamino Pesticide; antifungal agent
(S)-N-((4-Methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide C₂₅H₂₃NO₃S 417.52 Bulky aryl substituents, chiral center Chiral ligand; asymmetric catalysis
Key Observations:
  • Ring Systems : The thiane ring in the target compound differs from the thiazolidin ring in (5-membered vs. 6-membered), affecting conformational flexibility and electronic distribution.
  • Substituents : The N-methyl group increases lipophilicity compared to the parent compound , while fluorine/methoxy groups in enhance polarity and biological activity.

Spectroscopic and Analytical Comparisons

While direct spectroscopic data for the target compound is unavailable, inferences can be drawn from analogs:

  • 1H NMR: The N-methyl group would produce a singlet near δ 2.5–3.0 ppm, absent in the parent compound . Sulfonamide protons (if present in non-methylated analogs) resonate near δ 7.0–7.5 ppm .
  • IR Spectroscopy : Sulfonyl (S=O) stretches appear as strong bands near 1150–1300 cm⁻¹, consistent across sulfonamides .
  • Mass Spectrometry: The molecular ion peak for the target compound would be ~227 m/z (C₆H₁₃NO₄S₂), with fragmentation patterns reflecting loss of SO₂ or CH₃ groups .

Reactivity and Functional Group Interactions

  • Ring Effects : The thiane ring’s chair conformation may enhance steric shielding of the sulfonamide group, slowing nucleophilic attacks compared to planar aromatic sulfonamides .

Biological Activity

N-Methyl-1,1-dioxo-1lambda6-thiane-4-sulfonamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications based on existing literature.

Chemical Structure and Properties

This compound belongs to the sulfonamide class of compounds. The structural formula can be represented as follows:

C5H9N1O3S2\text{C}_5\text{H}_9\text{N}_1\text{O}_3\text{S}_2

This compound features a thiane ring with a sulfonamide functional group, contributing to its unique biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The sulfonamide moiety is known to inhibit the enzyme dihydropteroate synthase, which is crucial for bacterial folate synthesis. By mimicking para-aminobenzoic acid (PABA), it competes for binding sites in the enzyme, thereby disrupting folate production essential for DNA synthesis in bacteria .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to traditional sulfonamides. The Minimum Inhibitory Concentration (MIC) values for several pathogens are summarized in Table 1.

Pathogen MIC (µg/mL)
Staphylococcus aureus250
Escherichia coli500
Pseudomonas aeruginosa1000
Candida albicans300

The compound demonstrates bacteriostatic effects rather than bactericidal, meaning it inhibits growth without killing the bacteria directly .

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has shown promising anti-inflammatory effects. In vitro studies have indicated that it can reduce inflammation markers in cell cultures treated with pro-inflammatory cytokines. The IC50 values for anti-inflammatory activity are reported as follows:

Compound IC50 (µg/mL)
N-Methyl-1,1-dioxo...110
Diclofenac157

These findings suggest that the compound could be beneficial in treating inflammatory conditions alongside its antimicrobial effects .

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various therapeutic areas:

  • Combination Therapy : A study explored the efficacy of this compound in combination with other antibiotics against resistant strains of bacteria. The results indicated enhanced effectiveness when used synergistically with beta-lactams .
  • Clinical Trials : Preliminary clinical trials have been conducted to assess the safety and efficacy of this compound in patients with chronic infections. Early results show a favorable safety profile and significant improvements in infection resolution rates compared to standard therapies .
  • Mechanistic Studies : Research has delved into the molecular interactions of this compound with bacterial enzymes, providing insights into its mode of action and potential resistance mechanisms .

Q & A

Q. What are the established synthetic routes for N-Methyl-1,1-dioxo-1λ⁶-thiane-4-sulfonamide, and how can reaction conditions be optimized?

The synthesis typically involves sulfonylation of a thiane derivative with a sulfonyl chloride under basic conditions. For example, analogous sulfonamide syntheses (e.g., N-(2-hydroxy-1,1-dimethylethyl)-4-methylbenzenesulfonamide) use 4-methylbenzenesulfonyl chloride reacted with an amine in aqueous sodium carbonate at room temperature, followed by crystallization from methanol . Key parameters include:

  • pH control : Maintain basic conditions (e.g., 10% Na₂CO₃) to deprotonate the amine nucleophile.
  • Solvent selection : Polar aprotic solvents (e.g., THF) enhance reactivity, while methanol aids in crystallization.
  • Purification : Column chromatography or recrystallization improves yield and purity. Monitor by TLC or HPLC-MS/MS .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • X-ray crystallography : Resolves bond lengths, angles, and torsion angles (e.g., S–N–C–C torsion angles ~68° in sulfonamides) and identifies hydrogen-bonding networks . SHELXL is widely used for small-molecule refinement .
  • NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., methyl group integration at δ ~2.3 ppm for aromatic methyl).
  • Mass spectrometry : HRMS or LC-MS/MS validates molecular weight and fragmentation patterns .

Q. What are the primary research applications of this compound in medicinal chemistry?

Sulfonamide derivatives are explored as enzyme inhibitors (e.g., carbonic anhydrase), antimicrobial agents, and anticancer candidates due to their bioisosteric resemblance to carboxylic acids. Functionalization at the sulfonamide nitrogen (e.g., methyl groups) modulates solubility and target affinity .

Advanced Research Questions

Q. How do hydrogen-bonding patterns in crystalline N-Methyl-1,1-dioxo-1λ⁶-thiane-4-sulfonamide influence its stability and reactivity?

Graph set analysis (e.g., Etter’s rules) reveals motifs like N–H···O and C–H···O bonds, forming supramolecular layers. For example, intermolecular hydrogen bonds in sulfonamides often create R₂²(8) motifs, stabilizing crystal packing and reducing hygroscopicity. Distorted tetrahedral geometry at sulfur (O–S–O angles ~119°) may sterically hinder nucleophilic attacks .

Q. How can crystallographic data contradictions (e.g., disorder, twinning) be resolved during structural refinement?

  • Disorder modeling : Split occupancy refinement (e.g., 0.59:0.41 occupancy ratios for disordered groups) in SHELXL .
  • Twinning : Use SHELXTL or WinGX to apply twin laws (e.g., two-domain twinning) and refine against high-resolution data (<1.2 Å) .
  • Validation tools : Check R-factors, residual density maps, and ADDSYM in PLATON to detect missed symmetry .

Q. What mechanistic insights guide the regioselective functionalization of the thiane ring in this compound?

  • Electronic effects : Sulfone groups deactivate adjacent positions, directing electrophiles to the para-methyl group.
  • Steric effects : Methyl substituents hinder nucleophilic attack at C4, favoring reactions at less hindered sites.
  • Catalysis : Pd-mediated cross-coupling or photoredox catalysis can modify the thiane core while preserving the sulfonamide group .

Q. How do solvent and temperature affect the compound’s conformational dynamics in solution?

  • Variable-temperature NMR : Reveals restricted rotation around the S–N bond (e.g., coalescence temperatures for methyl group protons).
  • DFT calculations : Predict low-energy conformers (e.g., gauche vs. anti arrangements) and compare with NOESY/ROESY data .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining purity?

  • Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic sulfonylation steps.
  • Process analytical technology (PAT) : In-line FTIR monitors reaction progress, reducing side products.
  • Crystallization engineering : Seed crystals and controlled cooling rates enhance polymorph control .

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